![molecular formula C13H9NO2 B1210819 3-Amino-6H-dibenzo[b,d]pyran-6-one CAS No. 6967-04-0](/img/structure/B1210819.png)
3-Amino-6H-dibenzo[b,d]pyran-6-one
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Overview
Description
3-Amino-6H-dibenzo[b,d]pyran-6-one is a member of coumarins.
Scientific Research Applications
Synthesis Techniques
One-Pot Synthesis Approach
8-Amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, a related compound, can be synthesized in a one-pot reaction. This method represents an improved alternative to the previously reported three-step reactions for similar transformations (Jilani, 2007).
Sonogashira Coupling-Benannulation Reaction
Various 6H-dibenzo[b,d]pyran-6-ones, including similar compounds, can be synthesized using the Sonogashira coupling-benzannulation reaction. This involves a sequential one-pot procedure utilizing aryl 3-bromopropenoates (Kawasaki & Yamamoto, 2002).
Rh(III)-Catalyzed Oxidative C-H Bond Arylation
For direct and sustainable synthesis of dibenzo[b,d]pyran-6-ones and similar compounds, an efficient Rh(III)-catalyzed C-H bond arylation with phenol derivatives can be utilized. This method demonstrates good substrate scope and functional group compatibility (Yang et al., 2015).
Biological Activities and Applications
Biological Activities of Related Compounds
Natural dibenzo[b,d]pyran-6-ones, which are structurally similar, are known for their cytotoxic, antioxidant, antifungal, and antimicrobial activities. These compounds are common in plants, fungi, lichens, and animal waste (Garazd & Garazd, 2016).
Gene Expression and Cancer Prevention
Research indicates that ellagic acid and its metabolites, including similar dibenzo[b,d]pyran-6-ones, can modulate gene expression and cell cycle arrest in epithelial cells. This suggests a potential role in colon cancer prevention (González‐Sarrías et al., 2009).
Hyaluronidase Inhibitory Activity
Certain 6H-dibenzo[b,d]pyran-6-ones have been identified with hyaluronidase inhibitory activity, highlighting their potential in biomedical applications (Jeong et al., 2009).
Chemical and Pharmaceutical Synthesis
Functionalized Dibenzo[b,d]pyran-6-ones Synthesis
Synthesis methods have been developed for functionalized dibenzo[b,d]pyran-6-ones using [3 + 3] cyclizations of 1,3-bis(silyl enol ethers) with 3-silyloxy-2-en-1-ones or 1,1-diacetylcyclopropane (Hussain et al., 2007).
Rh(III)-Catalyzed Synthesis from Aryl Ketone O-acetyl Oximes
A Rh(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage is effective for creating dibenzo[b,d]pyran-6-ones (Yang et al., 2022).
properties
CAS RN |
6967-04-0 |
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Product Name |
3-Amino-6H-dibenzo[b,d]pyran-6-one |
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-aminobenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H9NO2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h1-7H,14H2 |
InChI Key |
YQQVBNFLJJKBGW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)N)OC2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)N)OC2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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